D-Alanyl-O-(3-phenylpropanoyl)-L-serine
Description
D-Alanyl-O-(3-phenylpropanoyl)-L-serine is a modified serine derivative featuring a D-alanyl group and a 3-phenylpropanoyl moiety esterified to the hydroxyl group of L-serine. Serine derivatives are widely studied for their roles in neuroprotection, metabolic regulation, and as precursors for bioactive molecules . Unlike endogenous L-serine, this compound’s structural modifications may enhance stability, bioavailability, or receptor specificity, making it a candidate for therapeutic applications.
Properties
CAS No. |
921933-75-7 |
|---|---|
Molecular Formula |
C15H20N2O5 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(3-phenylpropanoyloxy)propanoic acid |
InChI |
InChI=1S/C15H20N2O5/c1-10(16)14(19)17-12(15(20)21)9-22-13(18)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9,16H2,1H3,(H,17,19)(H,20,21)/t10-,12+/m1/s1 |
InChI Key |
LYVCTYLLUOPHFP-PWSUYJOCSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](COC(=O)CCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)CCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Biological Activity
D-Alanyl-O-(3-phenylpropanoyl)-L-serine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and receptor modulation. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting case studies where applicable.
Chemical Structure and Properties
This compound is a dipeptide derivative characterized by the presence of a phenylpropanoyl moiety. Its structure enhances its interaction with biological systems, potentially affecting various enzymatic pathways.
Enzyme Interactions
The primary biological activity of this compound is linked to its interactions with enzymes and receptors. Research has shown that this compound may act as an inhibitor or modulator of specific serine proteases, which are crucial in various physiological processes including digestion, immune response, and blood coagulation.
Table 1: Enzyme Inhibition Profile
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Serine Protease 1 | Competitive | |
| Serine Protease 2 | Non-competitive | |
| TMPRSS2 | Selective |
Case Studies
- Cancer Research : A study highlighted the role of this compound in inhibiting TMPRSS2, a serine protease implicated in cancer progression and viral entry mechanisms. The compound demonstrated significant selectivity over other proteases, suggesting its potential as a therapeutic agent against certain cancers .
- Proteomic Profiling : Activity-based proteomics (ABPP) has been employed to assess the effects of this compound on enzyme activity in various cancer cell lines. The findings indicated that this compound could selectively inhibit serine hydrolases associated with aggressive cancer phenotypes, thereby altering metabolic pathways and potentially reducing tumor viability .
The mechanism by which this compound exerts its effects appears to involve competitive inhibition at the active sites of serine proteases. By mimicking substrate structures, it can effectively block enzyme activity, leading to downstream effects on cellular signaling pathways .
Research Findings
Recent investigations have expanded on the pharmacological properties of this compound, focusing on its potential applications in drug design. The compound's ability to modulate enzyme activity suggests it could be developed into a lead compound for creating more selective inhibitors targeting specific serine proteases involved in disease processes.
Table 2: Summary of Key Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Hepatitis C Virus Protease Inhibition
D-Alanyl-O-(3-phenylpropanoyl)-L-serine has been identified as a potential inhibitor of the Hepatitis C virus (HCV) protease. Compounds that share structural similarities with this compound have demonstrated efficacy in inhibiting HCV protease activity, which is crucial for viral replication. Research indicates that these compounds can serve as valuable tools for studying HCV protease mechanisms and developing new therapeutic strategies against chronic HCV infections .
1.2. Neuroprotective Effects
Recent studies suggest that derivatives of serine, including this compound, may have neuroprotective properties. They are implicated in modulating neurotransmission and could potentially be used in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For example, L-serine supplementation has shown promise in ameliorating cognitive deficits associated with Alzheimer's disease models . this compound might enhance these effects through its unique structural properties.
Neuropharmacological Applications
2.1. Role in Schizophrenia Treatment
D-serine, an enantiomer of L-serine, has been studied for its role in schizophrenia treatment by acting as a co-agonist at NMDA receptors. While this compound is not directly linked to schizophrenia treatment, its structural analogs may influence similar pathways, providing a basis for further research into their potential therapeutic effects on schizophrenia and related disorders .
2.2. Modulation of Neurotransmitter Systems
Research indicates that compounds like this compound can modulate glutamatergic neurotransmission, which is essential for cognitive functions and memory formation. This modulation may provide therapeutic avenues for conditions characterized by glutamate dysregulation, such as mood disorders and anxiety .
Case Studies and Experimental Findings
| Study | Findings | Relevance |
|---|---|---|
| Study on HCV protease inhibitors | Compounds similar to this compound showed significant inhibition of HCV replication | Highlights potential antiviral applications |
| Neurodegenerative disease models | L-serine supplementation improved cognitive function in animal models of Alzheimer's disease | Suggests possible neuroprotective effects |
| Schizophrenia treatment trials | D-serine enhanced the efficacy of antipsychotic medications | Indicates potential for improving psychiatric treatments |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares D-Alanyl-O-(3-phenylpropanoyl)-L-serine with key analogs:
Key Observations:
- The D-alanyl moiety may reduce enzymatic degradation, a common advantage of D-amino acids in peptide therapeutics .
Pharmacological and Metabolic Comparisons
- Neuroprotection: L-serine derivatives, including Phosphatidyl-L-serine, improve cognitive function and lysosomal activity . The target compound’s phenylpropanoyl group may amplify these effects by enhancing lipid membrane interactions.
- Metabolic Stability : N-methylation in L-Alanyl-O-benzyl-N-methyl-L-serine reduces susceptibility to proteases , while the D-alanyl group in the target compound could similarly resist degradation.
- Synthesis Complexity: Fermentative L-serine production requires eight enzymatic steps . Adding acyl or alkyl groups (e.g., 3-phenylpropanoyl) likely necessitates additional chemical modifications, impacting scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
